Y3FL98Vhd7
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Overview
Description
The compound 4-amino-5-oxopentanoic acid hydrochloride, (4S)- (Y3FL98Vhd7) is a chemical substance with the molecular formula C5H9NO3.ClH and a molecular weight of 167.591 g/mol . This compound is characterized by its absolute stereochemistry and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-oxopentanoic acid hydrochloride typically involves the reduction of nitro compounds. One common method is the reduction of 4-nitro-5-oxopentanoic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of 4-amino-5-oxopentanoic acid hydrochloride often involves large-scale reduction processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-oxopentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-nitro-5-oxopentanoic acid.
Reduction: Reduction of the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-nitro-5-oxopentanoic acid.
Reduction: 4-amino-5-oxopentanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-amino-5-oxopentanoic acid hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying enzyme-substrate interactions and metabolic pathways.
Medicine: Investigating potential therapeutic applications and drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound acts as a substrate for various enzymes, participating in metabolic pathways that lead to the formation of biologically active molecules. The amino group can form hydrogen bonds with enzyme active sites, facilitating catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
4-nitro-5-oxopentanoic acid: An oxidized form of the compound.
4-amino-5-oxopentanoic acid: The free base form without the hydrochloride salt.
5-oxopentanoic acid: A structurally similar compound lacking the amino group.
Uniqueness
4-amino-5-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and oxo functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
116523-56-9 |
---|---|
Molecular Formula |
C5H10ClNO3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
(4S)-4-amino-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-4(3-7)1-2-5(8)9;/h3-4H,1-2,6H2,(H,8,9);1H/t4-;/m0./s1 |
InChI Key |
IVMTZRQAIVOKHQ-WCCKRBBISA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C=O)N.Cl |
Canonical SMILES |
C(CC(=O)O)C(C=O)N.Cl |
Origin of Product |
United States |
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